N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide
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Overview
Description
N-{[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}ETHANE-1-SULFONAMIDE is a complex organic compound that features a tetrazole ring, an ethoxyphenyl group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}ETHANE-1-SULFONAMIDE typically involves multiple steps. One common approach is the Staudinger reaction, which involves the cycloaddition of ketenes and imines to form azetidinones. The ethoxyphenyl group can be introduced through standard electrophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}ETHANE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate is commonly used for oxidative deprotection of the ethoxyphenyl group.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxyphenyl group can yield quinones, while reduction of a nitro group can yield amines.
Scientific Research Applications
N-{[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}ETHANE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s sulfonamide group makes it a potential candidate for antibacterial and antifungal agents.
Medicine: It may be explored for its potential as a drug candidate due to its unique structural features.
Mechanism of Action
sulfonamide compounds generally exert their effects by inhibiting enzymes involved in folate synthesis, such as dihydropteroate synthetase . This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
N-(4-Ethoxyphenyl) Azetidin-2-ones: These compounds share the ethoxyphenyl group and are synthesized through similar routes.
Uniqueness
N-{[1-(4-ETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}ETHANE-1-SULFONAMIDE is unique due to the presence of the tetrazole ring, which is not commonly found in other sulfonamide compounds. This structural feature may confer unique chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H17N5O3S |
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Molecular Weight |
311.36 g/mol |
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]ethanesulfonamide |
InChI |
InChI=1S/C12H17N5O3S/c1-3-20-11-7-5-10(6-8-11)17-12(14-15-16-17)9-13-21(18,19)4-2/h5-8,13H,3-4,9H2,1-2H3 |
InChI Key |
RDWXKLCRXCODQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)CC |
Origin of Product |
United States |
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